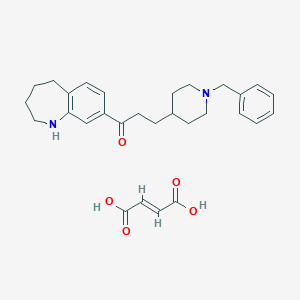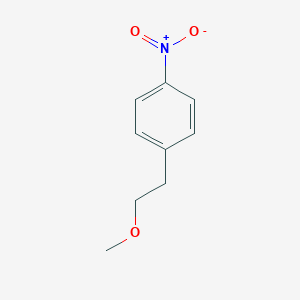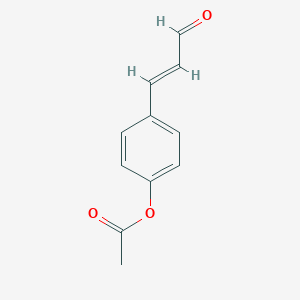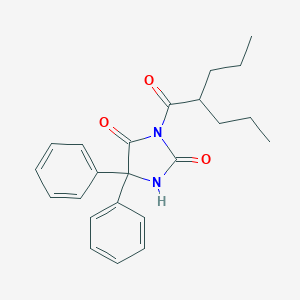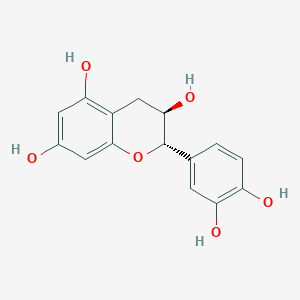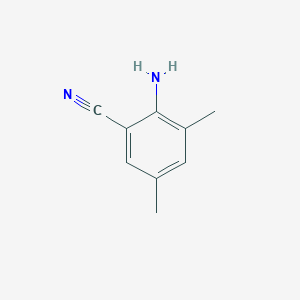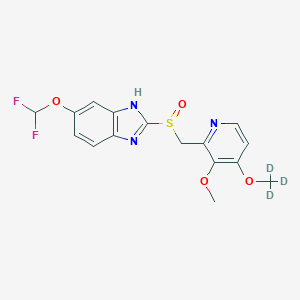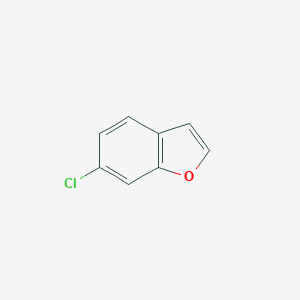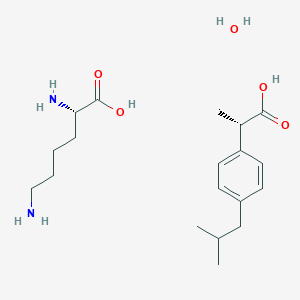
Dexibuprofen lysine
Vue d'ensemble
Description
Dexibuprofen lysine is a pharmacologically active enantiomer of racemic ibuprofen, specifically the S-(+)-enantiomer. It is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. This compound is known for its improved pharmacological profile, including higher efficacy and better tolerability compared to racemic ibuprofen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dexibuprofen lysine can be synthesized through the resolution of racemic ibuprofen or by asymmetric synthesis. The resolution process involves the separation of the S-(+)-enantiomer from the racemic mixture using chiral agents or chromatography techniques. Asymmetric synthesis, on the other hand, employs chiral catalysts to directly produce the S-(+)-enantiomer .
Industrial Production Methods
The industrial production of this compound involves large-scale resolution or asymmetric synthesis processes. The resolution method typically uses chiral chromatography or crystallization techniques to separate the desired enantiomer. Asymmetric synthesis in industrial settings often utilizes chiral catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dexibuprofen lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Dexibuprofen lysine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enantiomeric separation and chiral synthesis.
Biology: Investigated for its anti-inflammatory and analgesic properties in various biological models.
Medicine: Used in clinical research for developing new formulations and drug delivery systems.
Industry: Employed in the production of pharmaceutical formulations and as a reference standard in quality control
Mécanisme D'action
Dexibuprofen lysine exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically the COX-2 isoform. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The compound’s higher concentration of the active S-enantiomer contributes to its enhanced pharmacological activity and better safety profile compared to racemic ibuprofen .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Racemic mixture of S-(+)- and R-(-)-enantiomers.
Diclofenac: Another NSAID with a different chemical structure but similar anti-inflammatory properties.
Naproxen: A non-steroidal anti-inflammatory drug with a longer half-life and different pharmacokinetic profile.
Celecoxib: A selective COX-2 inhibitor with a different mechanism of action.
Uniqueness of Dexibuprofen Lysine
This compound stands out due to its higher efficacy and better tolerability compared to racemic ibuprofen. The S-(+)-enantiomer is more potent and has a lower risk of gastrointestinal side effects. Additionally, this compound’s improved pharmacokinetic properties, such as better oral bioavailability, make it a preferred choice in clinical settings .
Propriétés
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGIZCLYTDPXEP-LQDNOSPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141505-32-0 | |
| Record name | Dexibuprofen lysine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEXIBUPROFEN LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T179MT9211 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


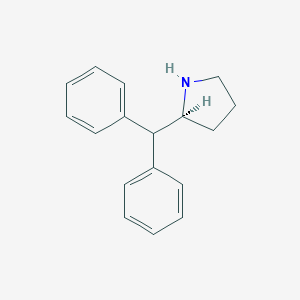
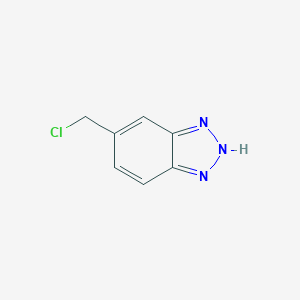
![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
